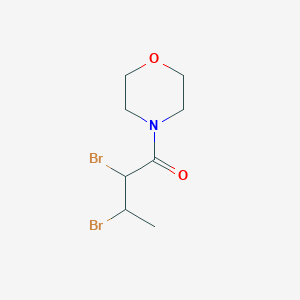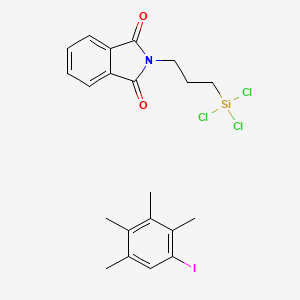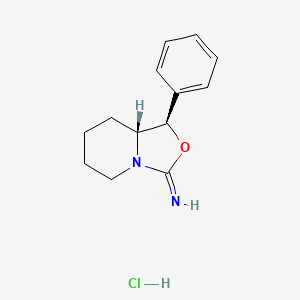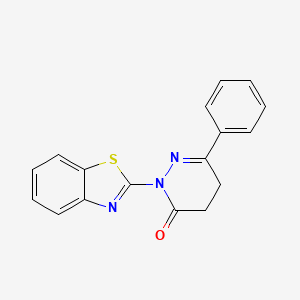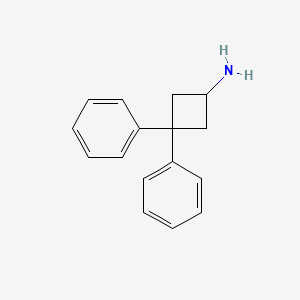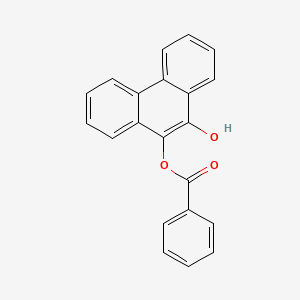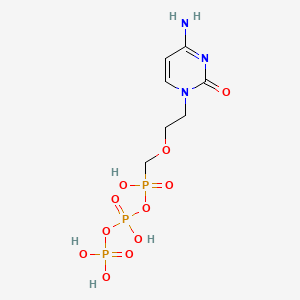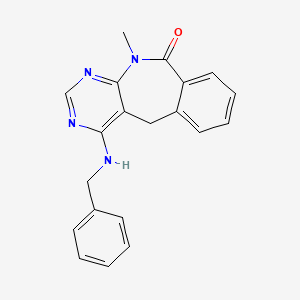
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)ben zeneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide typically involves multi-step organic reactions. The process may start with the preparation of the core aromatic and heterocyclic structures, followed by functional group modifications and coupling reactions. Common reagents used in these steps include fluorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, with temperature control and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide: shares similarities with other sulfonyl-containing compounds and pyrimidine derivatives.
Unique Features: Its unique combination of functional groups and structural motifs distinguishes it from other compounds, potentially offering unique biological activities or chemical properties.
List of Similar Compounds
Sulfonylureas: Commonly used in medicinal chemistry.
Pyrimidine Derivatives: Widely studied for their biological activities.
This structure provides a comprehensive overview of the compound, but specific details should be sourced from scientific literature and experimental data
Propiedades
Número CAS |
35253-24-8 |
|---|---|
Fórmula molecular |
C25H29FN4O4S |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30) |
Clave InChI |
CKOLETHYECDWSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





